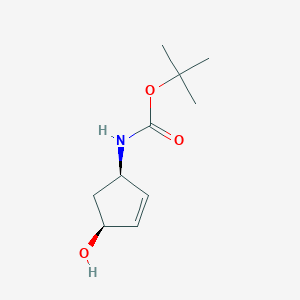

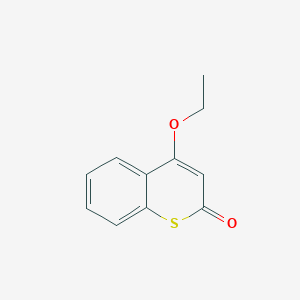

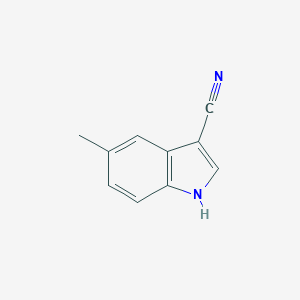

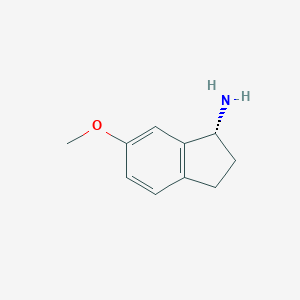

(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

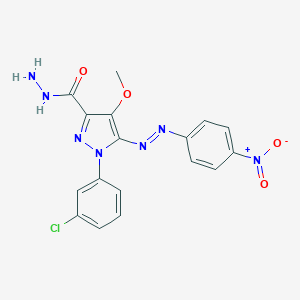

(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine, also known as R-6-Methoxyindenamine, is an organic compound with a molecular formula of C10H13NO. It is a highly versatile compound with a wide range of scientific research applications. It has been studied for its unique synthesis methods, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been involved in studies focusing on the synthesis of novel compounds, demonstrating its versatility as a chemical intermediate. For instance, it has been used in the synthesis of antimicrobial and anticoccidial compounds through Michael type addition reactions, highlighting its potential in drug development and pharmacological applications (Georgiadis, 1976). Additionally, research into the nucleophilic attack on platinum(II)-coordinated isocyanide in methanol suggests its role in forming carbene complexes, indicating its utility in organometallic chemistry (Canovese et al., 1997).

Biological Evaluation

- Its derivatives have been explored for antimycobacterial activity against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis, underscoring the compound's significance in addressing global health challenges (Kumar et al., 2013). This research avenue is crucial for the development of new therapeutic agents in the fight against tuberculosis.

Chiral Discrimination and Resolution

- The compound and its derivatives have been used in asymmetric synthesis and chiral resolution studies. For example, research into the asymmetric hydrogenation of indenone oxime derivatives to produce optically active amines with rhodium and iridium catalysts highlights its importance in producing chiral compounds (Maj et al., 2016). Kinetic resolutions using bacteria to produce enantiomerically pure compounds further demonstrate its application in biocatalysis and green chemistry (Tarui et al., 2002).

Process Development

- There has been process development work aimed at synthesizing optically active intermediates for pharmaceutical applications, demonstrating the compound's relevance in the pharmaceutical manufacturing process. For instance, the development of a synthetic route to an optically active amine moiety for a dopamine and 5-HT3 receptors antagonist showcases the compound's utility in the synthesis of complex molecules for therapeutic purposes (Hirokawa et al., 2002).

properties

IUPAC Name |

(1R)-6-methoxy-2,3-dihydro-1H-inden-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-12-8-4-2-7-3-5-10(11)9(7)6-8/h2,4,6,10H,3,5,11H2,1H3/t10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYGIPIBKCOYHFK-SNVBAGLBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2N)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(CC[C@H]2N)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70348749 |

Source

|

| Record name | (R)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-6-Methoxy-2,3-dihydro-1H-inden-1-amine | |

CAS RN |

180915-77-9 |

Source

|

| Record name | (1R)-2,3-Dihydro-6-methoxy-1H-inden-1-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=180915-77-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (R)-6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-AMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70348749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.